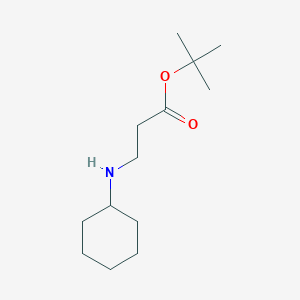
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as 4-Methoxypropan-2-yl-1H-pyrazole-5-one, is an organic compound with a molecular formula of C10H14N2O2. It is a colorless solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. This compound is of interest due to its potential applications in medicinal chemistry, as it has been found to possess antifungal, anti-inflammatory, and analgesic properties.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in medicinal chemistry. In particular, this compound has been studied for its antifungal, anti-inflammatory, and analgesic properties. For example, in a study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was found to possess antifungal activity against the fungus Aspergillus niger. Additionally, this compound has been found to possess anti-inflammatory activity in animal models, as well as analgesic activity in mice.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the synthesis of fungal cell walls. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to possess antifungal, anti-inflammatory, and analgesic properties. In terms of antifungal activity, this compound has been found to inhibit the growth of the fungus Aspergillus niger. In terms of anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines in animal models. Finally, in terms of analgesic activity, this compound has been found to reduce pain responses in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, this compound has been found to possess a range of biological activities, making it a useful tool for research into medicinal chemistry.
However, there are also some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its exact effects in different contexts. Additionally, this compound has not been extensively studied in humans, meaning that its safety and efficacy in humans is not yet known.
Direcciones Futuras
The potential applications of 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one are numerous, and further research is needed in order to fully understand the compound's properties and potential uses. Some possible future directions for research include:
1. Investigating the compound's mechanism of action in more detail, in order to better understand its effects on different biological processes.
2. Conducting further studies to assess the safety and efficacy of this compound in humans.
3. Investigating the potential therapeutic applications of this compound, such as its use as an antifungal, anti-inflammatory, or analgesic agent.
4. Developing new synthetic methods to produce this compound in greater quantities and with higher purity.
5. Exploring the potential of this compound as a starting material for the synthesis of other biologically active compounds.
6. Investigating the potential synergistic effects of this compound when used in combination with other compounds.
7. Developing new analytical methods to better characterize this compound.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through several different methods. One method involves the reaction of 4-methoxybenzaldehyde and propan-2-ol in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product in good yields. Another method involves the reaction of 4-methoxybenzaldehyde and propan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction also produces the desired product in good yields.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)12-8-13(16)15(14-12)10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHXNQINFGCXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)
amino}propanoic acid](/img/structure/B6353440.png)
![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)
![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)
![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
amino}propanoic acid](/img/structure/B6353509.png)



![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)